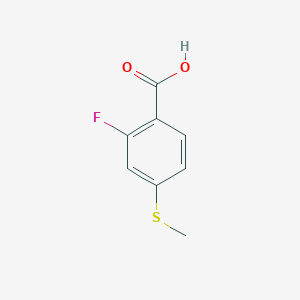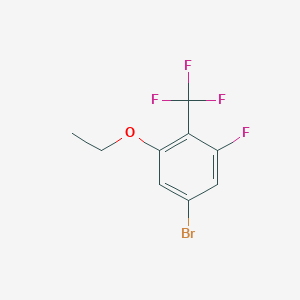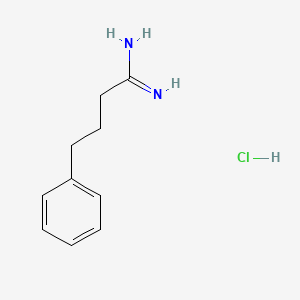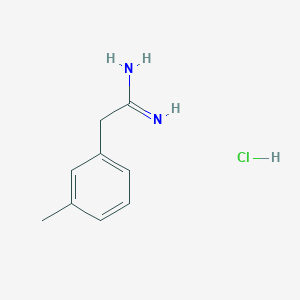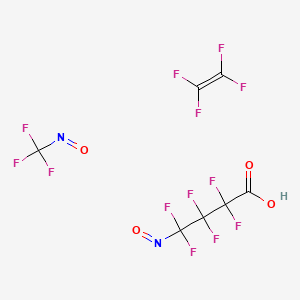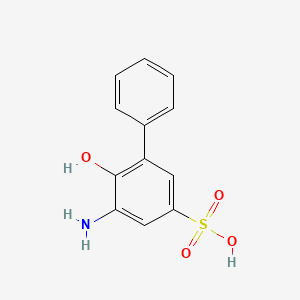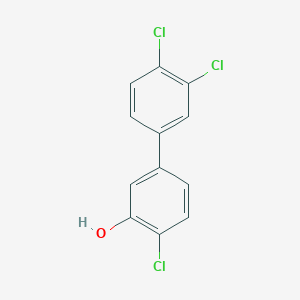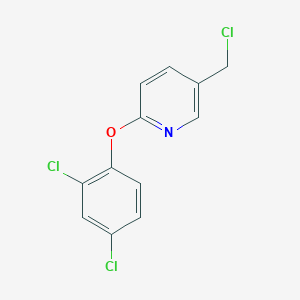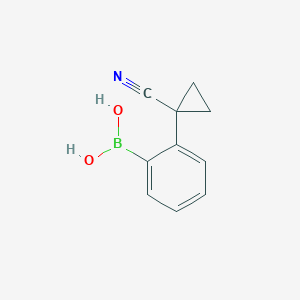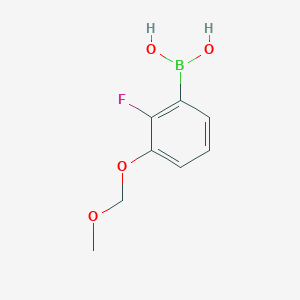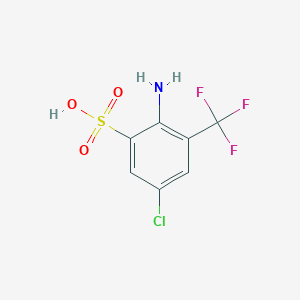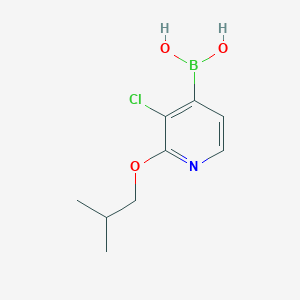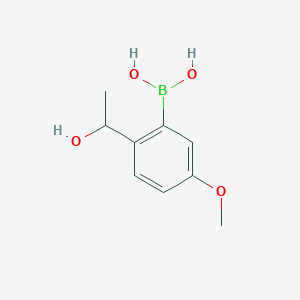
2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid; 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of boronic acids often involves a reaction between a boron trihalide or a borate ester with a Grignard or organolithium reagent. The specifics of the synthesis would depend on the particular boronic acid being synthesized.Molecular Structure Analysis
Boronic acids typically have a trigonal planar geometry around the boron atom. The boron atom is sp2 hybridized, resulting in a p orbital that can participate in pi bonding with the oxygen atom.Chemical Reactions Analysis
Boronic acids are known for their ability to form boronate esters with diols in the presence of a base. This reaction is reversible and is often exploited in organic synthesis and in the creation of sensors for sugars and other diols.Physical And Chemical Properties Analysis
Boronic acids are typically solid at room temperature. They are generally stable, but can decompose if heated. They are also capable of forming boronate esters with diols, which can be exploited in various chemical applications.Scientific Research Applications
Supramolecular Assembly Design
Phenylboronic acids, including derivatives like 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonding interactions, as demonstrated in the work of Pedireddi and Seethalekshmi (2004), which highlights the formation of supramolecular assemblies using phenylboronic and 4-methoxyphenylboronic acids (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Mechanism
Geethanjali, Nagaraja, and Melavanki (2015) explored the fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, providing insight into their potential applications in fluorescence studies and biological assays (Geethanjali, Nagaraja, & Melavanki, 2015).
Molecular Structure and Crystal Engineering
Cyrański et al. (2012) focused on the structural aspects of ortho-alkoxyphenylboronic acids, including 2-methoxyphenylboronic acid, to develop novel boronic acids with monomeric structures. This research is pivotal in crystal engineering and the design of new molecular materials (Cyrański et al., 2012).
Bioorthogonal Coupling Reactions
Dilek, Lei, Mukherjee, and Bane (2015) investigated the rapid formation of a boron-nitrogen heterocycle in neutral aqueous solutions using 2-formylphenylboronic acid, highlighting its application in bioorthogonal coupling reactions, especially for protein conjugation (Dilek et al., 2015).
Enantioselective Recognition in Chiral Amines
Research by Ghosn and Wolf (2011) on 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, synthesized from 4-methoxy-2-methylphenylboronic acid, demonstrates its potential in enantioselective recognition of chiral amines, an important aspect in stereoselective synthesis and chiral analysis (Ghosn & Wolf, 2011).
Antioxidant Activity in Biological Applications
Xu et al. (2017) isolated new phenyl ether derivatives from Aspergillus carneus, including compounds structurally related to methoxyphenylboronic acids, showing strong antioxidant activities. This research points to the potential biological applications of these compounds, particularly in oxidative stress-related conditions (Xu et al., 2017).
Safety And Hazards
Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled. Always refer to the Material Safety Data Sheet (MSDS) for the specific boronic acid you are working with for detailed safety information.
Future Directions
Boronic acids have been the subject of much research due to their unique properties and potential applications. Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their reactivity and interactions with biological systems.
properties
IUPAC Name |
[2-(1-hydroxyethyl)-5-methoxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-6,11-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCMQMWZAMRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(C)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

